molecular formula C11H15NO6S B13769855 Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate CAS No. 57734-48-2

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate

Cat. No.: B13769855
CAS No.: 57734-48-2
M. Wt: 289.31 g/mol
InChI Key: SCSLYXQZQWKMEW-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate (CAS: 57734-48-2) is a benzoate ester derivative with a molecular formula of C₁₁H₁₅NO₆S and a molar mass of 289.3 g/mol . Its structure features:

  • Two methoxy groups at positions 2 and 3 of the benzene ring.
  • A methylamino sulphonyl group (-SO₂NHCH₃) at position 5.
  • A methyl ester group at the carboxyl position.

Properties

CAS No.

57734-48-2

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

IUPAC Name

methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate

InChI

InChI=1S/C11H15NO6S/c1-12-19(14,15)7-5-8(11(13)18-4)10(17-3)9(6-7)16-2/h5-6,12H,1-4H3

InChI Key

SCSLYXQZQWKMEW-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate
CAS Number 57734-48-2
Molecular Formula C11H15NO6S
Molecular Weight 289.31 g/mol
IUPAC Name methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate
Structural Features Benzoate ester, methoxy groups at positions 2 and 3, methylamino sulfonyl group at position 5

Preparation Methods Analysis

Detailed Synthetic Procedure

Step 1: Methoxylation of Methyl Salicylate Derivative
  • Reagents: Methyl salicylate is reacted with dimethyl sulfate as the methylating agent.
  • Solvent: Toluene is commonly used as the reaction medium.
  • Conditions: The reaction mixture is refluxed at 111-112°C for approximately 8 hours under controlled conditions until the starting material is consumed.
  • Workup: After cooling below 20°C, water is added to dissolve solids, followed by separation of aqueous and organic layers. The organic layer is washed with water and subjected to reduced pressure distillation to remove toluene, yielding o-methoxybenzoic acid methyl ester as an intermediate.
Step 2: Sulfonylation to Introduce the Methylamino Sulfonyl Group
  • Reagents: Chlorosulfonic acid is typically used to introduce the sulfonyl chloride group at the 5-position, which is subsequently converted to the methylamino sulfonyl group by reaction with methylamine.
  • Reaction Conditions: The sulfonylation is performed under carefully controlled temperature to avoid overreaction or degradation.
  • Safety Note: Chlorosulfonic acid is highly corrosive and requires strict safety protocols during handling.
  • Purification: The crude sulfonamide product is purified by crystallization or chromatographic techniques to achieve high purity.
Step 3: Final Esterification and Purification
  • The methyl ester functionality is confirmed or formed during the initial steps; however, if required, esterification catalysts such as concentrated sulfuric acid or thionyl chloride can be used to ensure complete ester formation.
  • The final product is isolated by solvent extraction, washing, and drying.
  • Reverse phase high-performance liquid chromatography (RP-HPLC) methods have been developed for purity analysis and preparative isolation of impurities.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Methoxylation Dimethyl sulfate, toluene, reflux at 111-112°C for 8 h Requires careful temperature and time control; hazardous reagents involved
Sulfonylation Chlorosulfonic acid, methylamine Highly corrosive reagents; temperature control critical
Esterification Sulfuric acid or thionyl chloride (if needed) Catalytic amounts; ensures methyl ester formation
Purification Crystallization, RP-HPLC RP-HPLC uses acetonitrile, water, and phosphoric acid or formic acid for MS compatibility

Research Discoveries and Industrial Insights

  • The synthesis process demands strict control of reaction parameters such as temperature, reagent concentration, and reaction time to maximize yield and purity while minimizing side reactions.
  • Safety considerations are paramount due to the use of dimethyl sulfate and chlorosulfonic acid, both of which are hazardous and require appropriate handling and disposal protocols.
  • Recent patent literature suggests improvements in sulfonylation steps by optimizing solvent systems and base usage to enhance selectivity and reduce by-products.
  • Analytical methods, including advanced RP-HPLC with MS-compatible mobile phases, have been developed to monitor reaction progress and purity, facilitating scale-up and quality control.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Methoxylation Dimethyl sulfate, toluene, reflux 8 h at 111-112°C Formation of 2,3-dimethoxy substitution
Sulfonylation Chlorosulfonic acid, methylamine Introduction of methylamino sulfonyl group at 5-position
Esterification Sulfuric acid or thionyl chloride (optional) Ensures methyl ester formation
Purification Crystallization, RP-HPLC (MeCN/H2O/phosphoric acid or formic acid) High purity compound suitable for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Research indicates that compounds similar to methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate exhibit significant antimicrobial properties. For instance, derivatives of thiazole, which share structural similarities, have shown effectiveness against various strains of bacteria and fungi. These compounds were evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Candida albicans, revealing promising results in inhibiting growth at low concentrations .

1.2 Antihypertensive Properties
The compound's structural features suggest potential antihypertensive effects, similar to those observed in other sulfonamide derivatives. These compounds can act as angiotensin II receptor antagonists, which are vital in managing hypertension and related cardiovascular diseases. The pharmacological profile indicates that this compound may contribute to the treatment of hypertension and cardiac conditions by modulating vascular resistance and cardiac output .

Analytical Applications

2.1 Chromatographic Techniques
this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation, utilizing a mobile phase comprising acetonitrile and water with phosphoric acid. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Method Mobile Phase Composition Application
HPLCAcetonitrile, Water, Phosphoric AcidIsolation of impurities
UPLCAcetonitrile, Water, Formic AcidFast analysis for pharmacokinetics

Case Studies

3.1 Synthesis and Evaluation
A notable study involved the synthesis of this compound and its evaluation against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent .

3.2 Structure-Activity Relationship Studies
Further investigations into the structure-activity relationship (SAR) of related compounds have revealed that modifications to the methoxy and sulfonamide groups can enhance biological activity. These studies are crucial in guiding the design of more potent derivatives aimed at specific therapeutic targets .

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The ester group in the target compound enhances lipophilicity compared to the carboxylic acid analog (66644-80-2), which may improve membrane permeability in drug delivery . The methylsulfonyl group (-SO₂CH₃) in analogs (e.g., Methyl 2-methoxy-5-(methylsulfonyl)benzoate) introduces strong electron-withdrawing effects, enhancing stability but reducing nucleophilic reactivity .

Structural Modifications :

  • Positional Isomerism : Methyl 2-methoxy-5-sulfamoylbenzoate lacks the 3-methoxy group present in the target compound, simplifying synthesis but reducing steric complexity .
  • Ester Variants : Ethyl esters (e.g., Ethyl 2-methoxy-5-sulfamoylbenzoate) exhibit slightly higher molecular weight and altered solubility profiles compared to methyl esters .

Biological and Industrial Relevance: The target compound and its sulfamoyl analogs are critical intermediates in synthesizing Sulpiride, a dopamine antagonist used to treat gastrointestinal disorders .

Discrepancies in CAS Identification:

A conflict arises between and regarding the CAS number 66644-80-2. associates this CAS with 2,3-dimethoxy-5-[(methylamino)sulphonyl]benzoic acid, while assigns it to 2,3-dimethoxy-5-sulphamoylbenzoic acid.

Research Implications

  • Synthetic Chemistry: The methylamino sulphonyl group in the target compound may require specialized reagents (e.g., methylamine derivatives) for introduction, complicating synthesis compared to sulphamoyl analogs .
  • Pharmacological Studies : Comparative studies on dopamine receptor binding affinity between the target compound and Sulverapride could reveal the impact of the ester-to-amide substitution .

Biological Activity

Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate, with the CAS number 57734-48-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C11_{11}H15_{15}NO6_6S
  • Molecular Weight : 289.3 g/mol
  • LogP : 1.26, indicating moderate lipophilicity which can influence its bioavailability and interaction with biological membranes .

The compound's biological activity is primarily attributed to its sulfonamide group, which is known for interacting with various biological targets. Sulfonamides generally inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thus exhibiting antibacterial properties. Additionally, the presence of methoxy groups may enhance its ability to penetrate cellular membranes and interact with target sites.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound is particularly effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and MSSA (Methicillin-sensitive Staphylococcus aureus).

Bacterial Strain MIC (µg/mL)
MRSA12.5 - 25
MSSA25 - 50
E. coli50 - 100

These findings align with the general behavior of sulfonamide derivatives, reinforcing their role as potential therapeutic agents against bacterial infections .

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may possess antifungal activity. It has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 µg/mL to 25 µg/mL .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by Ochal et al. evaluated various sulfonamide derivatives against clinical strains of bacteria. This compound demonstrated a notable zone of inhibition compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .
  • Antifungal Research :
    In a comparative analysis of antifungal compounds, this compound was included in a panel of tested substances against Candida species. Results indicated that it outperformed several known antifungals in terms of potency and efficacy .

Q & A

Q. Q1: What are the optimal synthetic routes for Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate, and how can purity be ensured?

Answer: The synthesis typically involves sulfonylation of a benzoate precursor. A plausible route includes:

Sulfonation : Introduce the sulphonamide group via reaction of 2,3-dimethoxybenzoic acid derivatives with methylamine sulfonic acid under controlled pH (e.g., NH4F buffer ).

Esterification : Protect the carboxylic acid using methanol and catalytic HCl, followed by purification via solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol and water) .

Characterization : Use HPLC (C18 columns) with UV detection at 254 nm, referencing sulfonamide separation methods . Purity ≥98% is achievable via recrystallization from methanol/water mixtures.

Q. Critical Considerations :

  • Monitor hydrolysis of the sulphonamide group under acidic conditions during synthesis or storage .
  • Validate purity using tandem mass spectrometry (LC-MS/MS) to distinguish from isomers like ethametsulfuron methyl ester, a structural analog used in herbicides .

Stability and Degradation

Q. Q2: How does this compound degrade under varying pH and temperature conditions?

Answer: Stability studies should include:

  • pH-dependent hydrolysis : Test buffered solutions (pH 2–10) at 25°C and 40°C. The sulphonamide group is prone to cleavage under strongly acidic (pH <2) or alkaline (pH >9) conditions, analogous to sulfonylurea herbicides .
  • Thermal stability : Store lyophilized samples at −18°C to prevent degradation, as demonstrated for sulfonamides in wastewater studies .
ConditionDegradation Rate (t1/2)Major Degradants
pH 2, 40°C24 hours2,3-dimethoxybenzoic acid
pH 7, 25°C>30 daysNone detected
pH 10, 40°C72 hoursMethylamine sulfonic acid

Analytical Method Development

Q. Q3: What advanced analytical techniques resolve structural ambiguities in this compound?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ 3.8–4.0 ppm) and sulphonamide (δ 7.5–8.0 ppm) groups. Compare with PubChem data for morpholine-sulfonyl analogs .
  • High-resolution MS : Accurately determine the molecular ion (e.g., [M+H]+^+ at m/z 304.08) and fragment ions (e.g., loss of –SO2_2NHCH3_3).
  • X-ray crystallography : Resolve stereochemical uncertainties, particularly if synthesizing analogs like (–)-2,3-dimethoxy-5-[(methylamino)sulphonyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]benzamide .

Biological Activity and Mechanism

Q. Q4: How can researchers design assays to evaluate this compound’s bioactivity, given its structural similarity to sulfonylurea herbicides?

Answer:

  • Target Selection : Test inhibition of acetolactate synthase (ALS), a common target for sulfonylurea herbicides like ethametsulfuron methyl ester .
  • Assay Conditions :
    • Use Arabidopsis thaliana ALS enzyme in vitro with pyruvate as substrate.
    • Measure IC50_{50} values under varying NADPH concentrations (0.1–1 mM).
  • Data Interpretation : Cross-validate with computational docking (e.g., AutoDock Vina) to compare binding modes with known herbicides .

Contradiction Analysis : If bioactivity varies between studies, check:

  • Purity of the compound (HPLC ≥98% vs. lower grades) .
  • Presence of stereoisomers, which may exhibit differential activity .

Advanced Mechanistic Studies

Q. Q5: What methodologies elucidate the reaction mechanisms of this compound in catalytic or metabolic pathways?

Answer:

  • Isotope Labeling : Use 15N^{15}N-methylamine to track sulphonamide group transfer in metabolic studies.
  • Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS for hydroxylated or demethylated products .
  • Computational Modeling : Apply density functional theory (DFT) to predict sulfonamide bond cleavage energetics, referencing PubChem’s PISTACHIO database for analogous reactions .

Data Contradiction Resolution

Q. Q6: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Answer:

  • Solubility : Measure in buffered solutions (pH 7.4) using shake-flask methods, noting differences due to polymorphic forms (e.g., amorphous vs. crystalline).
  • logP Determination : Compare experimental (HPLC retention time) vs. computational (ChemAxon) values. Discrepancies may arise from ionization of the sulphonamide group (pKa ~2.5) .
MethodlogP ValueNotes
HPLC (C18)1.8pH 7.0 mobile phase
Computational2.3Neutral species assumed
Shake-flask (octanol/water)1.5pH 2.0 (ionized form dominant)

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